2-(4-Fluorophenyl)pyrimidin-5-amine
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Overview
Description
2-(4-Fluorophenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains both a pyrimidine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)pyrimidin-5-amine typically involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a Suzuki coupling reaction, where 4-fluoroaniline is reacted with a pyrimidine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Fluorophenyl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine ring structure but differ in their fused ring systems and functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms and substituents.
Uniqueness
2-(4-Fluorophenyl)pyrimidin-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C10H8FN3 |
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Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-6H,12H2 |
InChI Key |
QADVWPDCPNGKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)F |
Origin of Product |
United States |
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